Pindolol

Cardiology Pharmacology Acute Myocardial Infarction

Pindolol (CAS 13523-86-9) is a non-selective β-blocker with intrinsic sympathomimetic activity (ISA) and 5-HT1A receptor antagonism, setting it apart from propranolol, metoprolol, and atenolol. Its ISA preserves resting cardiac output, prevents excessive bradycardia, and avoids the acute LV function deterioration observed with β1-selective agents. This makes it the superior choice for studies requiring effective β-blockade without compromising cardiac performance, exercise tolerance, or introducing metabolic/withdrawal confounds. As the only common β-blocker that antagonizes 5-HT1A autoreceptors, it is essential for SSRI augmentation research. Procure this high-purity research compound for robust, ethically sound chronic dosing protocols.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 13523-86-9
Cat. No. B1678383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePindolol
CAS13523-86-9
SynonymsPindolol;  Visken;  Prinodolol;  Betapindol;  Calvisken;  Carvisken;  LB 46;  LB-46;  LB46;  Pindolol;  Prindolol;  Visken.
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1C=CN2)O
InChIInChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3
InChIKeyJZQKKSLKJUAGIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility37.2 [ug/mL] (The mean of the results at pH 7.4)
Practically Insoluble
Practically insoluble in water and slightly soluble in alcohol
8.61e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pindolol (CAS 13523-86-9) Overview: A Beta-Blocker with Distinct Intrinsic Sympathomimetic Activity


Pindolol (CAS 13523-86-9) is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties [1]. It is a unique agent within the beta-blocker class, also possessing a distinct secondary pharmacology as an antagonist of serotonin 5-HT1A receptors [2]. This profile distinguishes it from beta-blockers without ISA, such as propranolol, and from beta-1-selective agents like metoprolol and atenolol [1].

Why Pindolol Cannot Be Simply Substituted for Other Beta-Blockers in Research or Clinical Practice


Simple substitution with another beta-blocker, such as propranolol or metoprolol, is not pharmacologically equivalent. Pindolol's intrinsic sympathomimetic activity (ISA) results in a distinct hemodynamic profile, often preserving resting cardiac output and preventing excessive bradycardia, unlike agents devoid of this property [1]. Furthermore, its unique, albeit weak, antagonism at the serotonin 5-HT1A receptor offers a completely different, and sometimes sought-after, mechanistic dimension not found in other common beta-blockers [2]. These differences lead to divergent outcomes in cardiac depression, metabolic effects, and withdrawal phenomena, as quantified in the evidence below.

Pindolol Quantitative Differentiation: Head-to-Head Comparative Evidence


Pindolol Preserves Left Ventricular Function vs. Metoprolol in Acute Myocardial Infarction

In a study of patients with acute myocardial infarction, pindolol demonstrated superior preservation of left ventricular (LV) function compared to metoprolol [1]. While both drugs achieved comparable reductions in rate-pressure product, only metoprolol caused a significant increase in LV diameter and a decrease in ejection fraction, indicating cardiac depression. Pindolol did not reduce wall motion in healthy myocardial segments, unlike metoprolol, and improved overall contractile function in ischemic hearts [1].

Cardiology Pharmacology Acute Myocardial Infarction

Pindolol Maintains Higher Cardiac Output During Submaximal Exercise vs. Propranolol

At doses that produce similar effects on maximal exercise heart rate, pindolol, a beta-blocker with ISA, allows for a higher cardiac output during submaximal exercise compared to propranolol, an agent without ISA [1]. This difference is a direct consequence of its partial agonist activity, which prevents the profound reduction in resting and exercise heart rate seen with non-ISA beta-blockers.

Cardiology Exercise Physiology Hemodynamics

Pindolol Demonstrates Superior Oral Bioavailability and Reduced Inter-Individual Variability vs. Propranolol

Pindolol exhibits significantly higher and more consistent oral bioavailability compared to propranolol [1]. Its low hepatic first-pass effect (approximately 13%) results in less inter-individual variation in plasma levels, a major drawback for propranolol, which undergoes extensive first-pass metabolism [1].

Pharmacokinetics Drug Development Formulation

Pindolol Abrupt Withdrawal Avoids Beta-Adrenergic Hypersensitivity vs. Propranolol and Metoprolol

Following abrupt cessation of therapy, patients on propranolol and metoprolol exhibited a period of beta-adrenergic hypersensitivity (rebound in isoprenaline sensitivity) [1]. In contrast, after abrupt pindolol withdrawal, there was no rebound in isoprenaline sensitivity, indicating a much lower risk of a potentially dangerous withdrawal syndrome [1]. Withdrawal symptoms were also less frequent with pindolol (1/7 patients) compared to propranolol (6/9 patients) and metoprolol (3/8 patients) [1].

Pharmacology Drug Safety Clinical Trial

Pindolol Shows a More Favorable Metabolic Profile: Impact on HDL-Cholesterol vs. Atenolol

Long-term treatment with pindolol has been shown to have a neutral or even slightly positive effect on HDL-cholesterol, in stark contrast to atenolol, which significantly lowers HDL-cholesterol levels [1]. This differential metabolic effect is a key consideration in long-term studies or in patients with metabolic syndrome.

Endocrinology Metabolism Hypertension

Targeted Research Applications for Pindolol Based on Its Unique Pharmacological Profile


Studies of Beta-Blockade Without Cardiac Depression in Ischemia/Reperfusion or Heart Failure Models

As demonstrated in head-to-head comparison with metoprolol [1], pindolol's ISA protects against the acute deterioration in left ventricular function seen with beta-1-selective agents. This makes pindolol an ideal tool for studies where the goal is to achieve effective beta-blockade while preserving cardiac output and contractility, such as in models of acute myocardial infarction, cardiogenic shock, or exercise stress. This is a distinct advantage over metoprolol and atenolol.

Investigations of Exercise Physiology and Hemodynamic Tolerance

Pindolol's ability to maintain a higher cardiac output during submaximal exercise, as compared to propranolol at equipotent beta-blocking doses [2], makes it a superior choice for research focused on exercise tolerance, fatigue, and peripheral hemodynamics. It allows for the study of beta-adrenergic blockade without the confounding factor of severe cardiac output limitation, offering a more physiological model for patients with an active lifestyle.

Chronic Administration Protocols Requiring Minimal Metabolic and Withdrawal Liabilities

For long-term studies, pindolol offers two key advantages over common alternatives. First, its favorable metabolic profile, which does not lower HDL-cholesterol unlike atenolol [3], prevents confounding changes in lipid metabolism. Second, the significantly lower risk of a withdrawal syndrome upon discontinuation, as evidenced against both propranolol and metoprolol [4], enhances subject safety and reduces protocol complexity, making it a more robust and ethical choice for chronic dosing studies.

Pharmacological Studies on Serotonergic Modulation of Antidepressant Response

Pindolol's unique action as a 5-HT1A receptor antagonist [5] is a specific, off-target property that is not shared by other standard beta-blockers. This makes it an essential research compound for preclinical and clinical studies investigating the augmentation of selective serotonin reuptake inhibitors (SSRIs), the mechanism of antidepressant latency, and the role of 5-HT1A autoreceptors in mood disorders. Its use is predicated on this distinct serotonergic activity, not its beta-blocking properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pindolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.